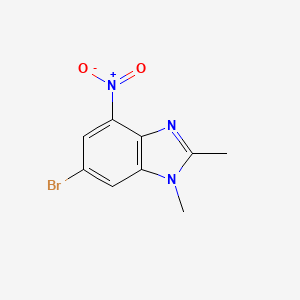![molecular formula C6H9N5O B8278527 (2E)-2-[amino(nitroso)methylidene]-N-methyl-1H-pyrazin-3-amine CAS No. 468068-81-7](/img/structure/B8278527.png)
(2E)-2-[amino(nitroso)methylidene]-N-methyl-1H-pyrazin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-Hydroxy-3-(methylamino)-2-pyrazinecarboximidamide is a chemical compound with the molecular formula C4H11N3O. It is known for its unique structure and properties, making it a subject of interest in various scientific fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-Hydroxy-3-(methylamino)-2-pyrazinecarboximidamide typically involves the reaction of 3-methylaminopropionitrile with hydroxylamine. The reaction is carried out in ethanol and water at temperatures ranging from 20°C to 50°C for approximately 27 hours. The product is obtained as a thick pale yellow oil after the solvent is removed under reduced pressure .
Industrial Production Methods
While specific industrial production methods for N’-Hydroxy-3-(methylamino)-2-pyrazinecarboximidamide are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure consistent and high-yield production.
Chemical Reactions Analysis
Types of Reactions
N’-Hydroxy-3-(methylamino)-2-pyrazinecarboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes and hydroxylamines.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include oximes, hydroxylamines, amines, and substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N’-Hydroxy-3-(methylamino)-2-pyrazinecarboximidamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals and other fine chemicals
Mechanism of Action
The mechanism of action of N’-Hydroxy-3-(methylamino)-2-pyrazinecarboximidamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes and receptors, thereby modulating their activity. The exact molecular targets and pathways are still under investigation, but it is known to influence various biochemical processes .
Comparison with Similar Compounds
Similar Compounds
N-Hydroxyamino acids: These compounds share the hydroxylamine functional group and exhibit similar biological activities.
Hydroxylamines: Compounds like N-hydroxyphthalimide and N-hydroxysuccinimide are structurally related and have comparable reactivity.
Uniqueness
N’-Hydroxy-3-(methylamino)-2-pyrazinecarboximidamide is unique due to its specific structure, which imparts distinct chemical and biological properties
Properties
CAS No. |
468068-81-7 |
|---|---|
Molecular Formula |
C6H9N5O |
Molecular Weight |
167.17 g/mol |
IUPAC Name |
N'-hydroxy-3-(methylamino)pyrazine-2-carboximidamide |
InChI |
InChI=1S/C6H9N5O/c1-8-6-4(5(7)11-12)9-2-3-10-6/h2-3,12H,1H3,(H2,7,11)(H,8,10) |
InChI Key |
QSBNWESLLHTUSV-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=NC=CN=C1C(=NO)N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-(Tetrahydro-2H-pyran-4-yl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazole](/img/structure/B8278491.png)









